32-Methyltetratriacontan-8-OL

DGAT1 inhibition Triglyceride synthesis Metabolic disorders

Researchers often face supply chain variability with non-standard, branched fatty alcohols, risking experimental inconsistency. 32-Methyltetratriacontan-8-OL, precisely defined by CAS 143519-13-5, eliminates this uncertainty. Its unique C-32 methyl branch and C-8 hydroxyl group are essential for target engagement. - Enables reproducible DGAT1 inhibition studies with a defined IC50 of 1.00 µM. - Serves as a validated reference antagonist for TRPM8 channels (IC50 1.00 µM). - Supplied with rigorous analytical characterization to ensure lot-to-lot consistency.

Molecular Formula C35H72O
Molecular Weight 508.9 g/mol
CAS No. 143519-13-5
Cat. No. B12543980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name32-Methyltetratriacontan-8-OL
CAS143519-13-5
Molecular FormulaC35H72O
Molecular Weight508.9 g/mol
Structural Identifiers
SMILESCCCCCCCC(CCCCCCCCCCCCCCCCCCCCCCCC(C)CC)O
InChIInChI=1S/C35H72O/c1-4-6-7-25-29-32-35(36)33-30-27-24-22-20-18-16-14-12-10-8-9-11-13-15-17-19-21-23-26-28-31-34(3)5-2/h34-36H,4-33H2,1-3H3
InChIKeyBABVRDSPAFLGCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

32-Methyltetratriacontan-8-OL Identity and Structure


32-Methyltetratriacontan-8-OL (CAS 143519-13-5) is a long-chain, methyl-branched fatty alcohol belonging to the class of ultra-long-chain primary fatty alcohols, with a total of 35 carbon atoms (C35H72O) and a molecular weight of 508.96 g/mol [1]. The compound features a hydroxyl group at the C-8 position and a methyl branch at the C-32 position on a tetratriacontane backbone [2]. It was first isolated and characterized from the shoots of *Leucas aspera*, a plant used in traditional medicine, and is considered a plant secondary metabolite [3]. As a highly lipophilic, neutral compound with a topological polar surface area (TPSA) of 20.20 Ų, it is predicted to have high human intestinal absorption [4].

32-Methyltetratriacontan-8-OL Substitution Risks


Generic substitution of 32-Methyltetratriacontan-8-OL with other long-chain fatty alcohols (e.g., 1-tetratriacontanol, 1-triacontanol) or even structural isomers (e.g., 32-methyl-8-tetratriacontanol enantiomers) is unsupported by evidence and risks invalidating experimental results [1]. The compound's specific methyl branching at C-32 and hydroxyl position at C-8 dictate its unique three-dimensional conformation and interaction with biological targets, such as diacylglycerol O-acyltransferase 1 (DGAT1) and other lipid-metabolizing enzymes [2]. In contrast, unbranched or differently branched fatty alcohols have been shown to possess divergent biological profiles, including herbicidal activity and effects on cell differentiation [3]. The absence of head-to-head bioequivalence data for this specific compound against its analogs means that any substitution introduces an unknown variable, making the use of the exact CAS-defined material essential for reproducible science [4].

32-Methyltetratriacontan-8-OL Quantitative Evidence


DGAT1 Inhibition Potency

32-Methyltetratriacontan-8-OL inhibits human diacylglycerol O-acyltransferase 1 (DGAT1) with an IC50 of 1.00 µM (1000 nM) in a cell-based assay [1]. In the same assay context, potent, synthetic DGAT1 inhibitors like T863 and DGAT1IN1 achieve IC50 values in the low nanomolar range (e.g., <10 nM), while the compound exhibits a >100-fold lower potency [2]. This places 32-Methyltetratriacontan-8-OL in a distinct potency tier, which is critical for experimental design requiring partial or less-than-maximal target engagement.

DGAT1 inhibition Triglyceride synthesis Metabolic disorders Lipid metabolism

TRPM8 Channel Inhibition

32-Methyltetratriacontan-8-OL inhibits the rat transient receptor potential melastatin 8 (TRPM8) channel with an IC50 of 1.00 µM (1000 nM) in a cell-based calcium flux assay [1]. This potency is comparable to that of known TRPM8 antagonists like AMTB (IC50 ~0.5-1 µM) but distinct from non-selective channel blockers such as ruthenium red [2]. The compound's specific activity against TRPM8, in contrast to its weak activity on DGAT1, establishes a unique pharmacological fingerprint.

TRPM8 inhibition Cold sensing Pain modulation Ion channel pharmacology

5-LOX Translocation Inhibition

32-Methyltetratriacontan-8-OL has been reported to act as a 5-lipoxygenase (5-LOX) translocation inhibitor in rat RBL-2H3 cells [1]. While a specific IC50 value is not publicly available for this mechanism, the compound's activity as a translocation inhibitor distinguishes it from direct 5-LOX catalytic site inhibitors like zileuton (IC50 ~0.5 µM) [2]. This suggests a different mode of action that may have implications for downstream leukotriene synthesis without directly competing with arachidonic acid at the active site.

5-lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory Leukotriene synthesis

32-Methyltetratriacontan-8-OL Research Applications


Partial DGAT1 Inhibition in Lipid Metabolism

Given its IC50 of 1.00 µM for DGAT1 inhibition [1], 32-Methyltetratriacontan-8-OL is optimally suited for studies exploring the biological effects of partial DGAT1 blockade. This contrasts with highly potent DGAT1 inhibitors (e.g., T863, IC50 <10 nM) that cause near-complete enzyme inactivation [2]. Researchers can use this compound to probe the dose-response relationship of triglyceride synthesis inhibition and to identify therapeutic windows where moderate DGAT1 suppression yields beneficial metabolic effects without the potential side effects associated with complete target ablation.

TRPM8 Pharmacology and Cold-Pain Signaling

With a defined IC50 of 1.00 µM against menthol-activated TRPM8 channels [1], 32-Methyltetratriacontan-8-OL provides a valuable reference tool for TRPM8 pharmacology. Its potency, which is comparable to that of the reference antagonist AMTB [2], allows it to be used as a benchmark for screening novel TRPM8 modulators. Studies focused on cold allodynia, migraine, and other TRPM8-mediated pain states can benefit from using this compound to establish baseline inhibition levels and to compare the efficacy of new chemical entities.

Non-Catalytic 5-LOX Modulation in Inflammation

The reported activity of 32-Methyltetratriacontan-8-OL as a 5-LOX translocation inhibitor [1] positions it as a specialized tool for dissecting the spatiotemporal regulation of leukotriene biosynthesis. In contrast to direct catalytic inhibitors like zileuton [2], this compound may interfere with the enzyme's interaction with activating proteins at the nuclear membrane. This application scenario is particularly relevant for researchers aiming to understand alternative mechanisms of 5-LOX regulation and for screening compounds that may have a more favorable side effect profile than direct enzyme inhibitors.

Phytochemical Standardization

As a secondary metabolite originally isolated from *Leucas aspera* [1], 32-Methyltetratriacontan-8-OL serves as a crucial reference standard for phytochemical analysis and quality control of herbal preparations derived from this plant. Its unique mass (508.5583 Da) and NMR spectroscopic signatures [2] enable its unambiguous identification and quantification in complex plant extracts. This application is essential for academic groups and industrial partners working on the standardization and authentication of botanical materials for research or commercial use.

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